molecular formula C14H22O2 B13848432 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)

7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)

Cat. No.: B13848432
M. Wt: 222.32 g/mol
InChI Key: SBRYOYBBQHELIA-SRQZBIJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired epoxide formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(E)-3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O2/c1-9(10(2)15)8-11-13(3,4)7-6-12-14(11,5)16-12/h8,11-12H,6-7H2,1-5H3/b9-8+/t11-,12+,14-/m1/s1

InChI Key

SBRYOYBBQHELIA-SRQZBIJSSA-N

Isomeric SMILES

C/C(=C\[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)/C(=O)C

Canonical SMILES

CC(=CC1C(CCC2C1(O2)C)(C)C)C(=O)C

Origin of Product

United States

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